molecular formula C6H7N3O B1253797 3-Aminopyridine-2-carboxamide CAS No. 50608-99-6

3-Aminopyridine-2-carboxamide

Cat. No.: B1253797
CAS No.: 50608-99-6
M. Wt: 137.14 g/mol
InChI Key: KAAUMYRJIPPSNP-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Aminopyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the production of various materials, including polymers and dyes.

Safety and Hazards

3-Aminopyridine-2-carboxamide is considered hazardous. It is fatal if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Aminopyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair . This interaction inhibits the enzyme’s activity, leading to a decrease in DNA synthesis. Additionally, this compound has been shown to interact with glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating the mitochondrial pathway . This compound also influences cell signaling pathways, such as the activation of Bax and inactivation of XIAP, leading to programmed cell death . Furthermore, this compound affects gene expression by inhibiting DNA synthesis and repair, which can alter cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the M2 metal binding site of ribonucleotide reductase, inhibiting its activity and subsequently reducing DNA synthesis . This inhibition triggers a cascade of molecular events, including the activation of caspases and the mitochondrial apoptotic pathway . Additionally, this compound affects gene expression by interfering with the transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of DNA synthesis and prolonged apoptotic effects in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it can cause toxic effects, including neutropenia, thrombocytopenia, and methemoglobinemia . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production . This interaction can alter metabolic flux and metabolite levels, impacting cellular redox balance and biosynthetic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to permeate biological membranes, facilitating its intracellular uptake . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions play a critical role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . Additionally, the compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridine-2-carboxamide typically involves the reaction of 2-cyanopyridine with ammonia or an amine under specific conditions. One common method is the direct amination of 2-cyanopyridine using ammonia in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where 2-cyanopyridine is reacted with ammonia in a high-pressure reactor. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include various substituted pyridines, amides, and other heterocyclic compounds.

Comparison with Similar Compounds

  • 2-Aminopyridine
  • 3-Aminopyridine
  • 2-Aminonicotinamide

Comparison: 3-Aminopyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-aminopyridine and 3-aminopyridine, it has a carboxamide group that enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications.

Properties

IUPAC Name

3-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUMYRJIPPSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531128
Record name 3-Aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50608-99-6
Record name 3-Aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-pyridine-2-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloro-3-nitropicolinamide (2.00 g, 9.91 mmol) in EtOAc/MeOH (1:1, 100 mL) is hydrogenated over 5% Pd-C (0.40 g) at 60 psi for 6 days, with additions of fresh catalyst after 2 and 4 days. After removal of the catalyst by filtration the solution is concentrated to dryness, to give 3-aminopicolinamide as an orange oil, which is used directly in the next step. The crude product is stirred under reflux with triethyl orthoformate (50 mL) for 42 h, during which time a tan precipitate forms. After cooling, the solid is filtered off, washed well with petroleum ether, and dried under vacuum to give 3H-pyrido[3,2-d]pyrimidin-4-one (1.27 g, 87a), mp 343-345° C. [Price, C. C. and Curtin, D. Y. J. Amer. Chem. Soc. 68, 914, 1946 report mp 346-347° C.].
Quantity
2 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-aminopicolinamides in neuroscience research?

A1: 3-Aminopicolinamides have emerged as promising chemical scaffolds in the development of novel therapeutics for neurological disorders. Specifically, research has identified 3-aminopicolinamide derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4) []. mGlu4 is implicated in various neurological processes, and its modulation holds potential for treating conditions like Parkinson's disease and anxiety.

Q2: Are there any known chemical reactions involving 3-aminopyridine-2-carboxamides relevant to drug design?

A2: Yes, a study has demonstrated that 3-aminopyridine-2-carboxamides can undergo cyclization reactions with acetals []. This reaction provides a synthetic route to potentially valuable heterocyclic compounds. While the study doesn't directly explore the biological activity of these products, it highlights the chemical versatility of 3-aminopyridine-2-carboxamides, which is crucial in drug design for creating diverse compound libraries and exploring structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.